molecular formula C19H19ClN4O4 B11560929 (3E)-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}-N-(3,5-dimethylphenyl)butanamide

(3E)-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}-N-(3,5-dimethylphenyl)butanamide

Cat. No.: B11560929
M. Wt: 402.8 g/mol
InChI Key: ULRVVHKRMDSJFR-LPYMAVHISA-N
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Description

The compound “(3E)-3-{[(3-CHLORO-4-NITROPHENYL)FORMAMIDO]IMINO}-N-(3,5-DIMETHYLPHENYL)BUTANAMIDE” is a synthetic organic molecule that features a complex structure with multiple functional groups It is characterized by the presence of a chlorinated nitrophenyl group, a formamido group, and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including:

    Nitration and Chlorination:

    Formylation: The addition of a formamido group to the nitrophenyl ring.

    Coupling Reaction: The formation of the butanamide backbone through a coupling reaction with the dimethylphenyl group.

Industrial Production Methods

Industrial production would require optimization of these steps to ensure high yield and purity. This might involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.

    Temperature and Pressure: Precise control of temperature and pressure to favor desired reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group.

    Reduction: The nitro group can be reduced to an amine under specific conditions.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as hydrogen gas with a palladium catalyst for reduction reactions.

    Nucleophiles: Such as sodium methoxide for substitution reactions.

Major Products

    Aminophenyl Derivatives: From reduction of the nitro group.

    Substituted Phenyl Derivatives: From substitution of the chloro group.

Scientific Research Applications

This compound could have several applications in scientific research:

    Medicinal Chemistry: As a potential inhibitor of enzymes or receptors.

    Biological Studies: To study the effects on cellular pathways.

    Industrial Chemistry: As an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action would depend on its interaction with biological targets. Potential mechanisms include:

    Enzyme Inhibition: Binding to the active site of an enzyme and preventing its activity.

    Receptor Modulation: Interacting with cell surface receptors to modulate signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (3E)-3-{[(3-CHLORO-4-NITROPHENYL)FORMAMIDO]IMINO}-N-(3,5-DIMETHYLPHENYL)PROPIONAMIDE
  • (3E)-3-{[(3-CHLORO-4-NITROPHENYL)FORMAMIDO]IMINO}-N-(3,5-DIMETHYLPHENYL)PENTANAMIDE

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups, which may confer unique biological activity or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C19H19ClN4O4

Molecular Weight

402.8 g/mol

IUPAC Name

3-chloro-N-[(E)-[4-(3,5-dimethylanilino)-4-oxobutan-2-ylidene]amino]-4-nitrobenzamide

InChI

InChI=1S/C19H19ClN4O4/c1-11-6-12(2)8-15(7-11)21-18(25)9-13(3)22-23-19(26)14-4-5-17(24(27)28)16(20)10-14/h4-8,10H,9H2,1-3H3,(H,21,25)(H,23,26)/b22-13+

InChI Key

ULRVVHKRMDSJFR-LPYMAVHISA-N

Isomeric SMILES

CC1=CC(=CC(=C1)NC(=O)C/C(=N/NC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])Cl)/C)C

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CC(=NNC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])Cl)C)C

Origin of Product

United States

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